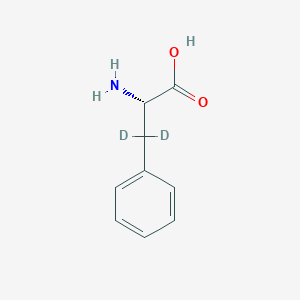
Glycolic-2,2-D2 acid
描述
Glycolic-2,2-D2 acid, also known as hydroxyacetic acid-d2, is a deuterated form of glycolic acid. It is a stable isotope-labeled compound with the molecular formula C2H2D2O3. This compound is widely used in various scientific research fields due to its unique properties and applications .
准备方法
Synthetic Routes and Reaction Conditions: Glycolic-2,2-D2 acid can be synthesized through several methods. One common approach involves the chlorination of acetic acid, followed by hydrolysis to produce glycolic acid. The deuterated form is obtained by using deuterated reagents in the synthesis process .
Industrial Production Methods: Industrial production of glycolic acid typically involves the hydrolysis of molten monochloroacetic acid using a 50% aqueous solution of sodium hydroxide at temperatures ranging from 90 to 130°C. The resulting solution contains glycolic acid with a concentration of approximately 60%, along with sodium chloride .
化学反应分析
Types of Reactions: Glycolic-2,2-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to glyoxylic acid using hydrogen peroxide in the presence of iron (II) ions.
Reduction: Reduction reactions can convert glycolic acid to ethylene glycol.
Substitution: When reacted with phosphorus trichloride, it forms chloroacetyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and iron (II) ions.
Reduction: Catalytic hydrogenation.
Substitution: Phosphorus trichloride.
Major Products Formed:
Oxidation: Glyoxylic acid.
Reduction: Ethylene glycol.
Substitution: Chloroacetyl chloride.
科学研究应用
Glycolic-2,2-D2 acid is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Biology: Employed in metabolic studies to trace the biochemical pathways involving glycolic acid.
Medicine: Utilized in dermatological research for its role in chemical peels and skin rejuvenation.
Industry: Applied in the synthesis of biodegradable polymers and as a precursor for various chemical compounds.
作用机制
The mechanism of action of glycolic-2,2-D2 acid involves its interaction with molecular targets and pathways. In dermatological applications, it acts by disrupting the bacterial cell membranes of Cutibacterium acnes, leading to the reduction of acne-related inflammation . In chemical reactions, it serves as a precursor for various compounds through oxidation, reduction, and substitution reactions .
相似化合物的比较
Lactic Acid: Another alpha-hydroxy acid with similar properties but a larger molecular size.
Citric Acid: A tricarboxylic acid with multiple hydroxyl groups, used in similar applications but with different chemical properties.
Maleic Acid: An unsaturated dicarboxylic acid with different reactivity compared to glycolic acid.
Uniqueness: Glycolic-2,2-D2 acid is unique due to its stable isotope labeling, which makes it valuable for tracing and quantification in scientific research. Its small molecular size allows for deeper penetration in dermatological applications, making it more effective than other alpha-hydroxy acids .
属性
IUPAC Name |
2,2-dideuterio-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-DICFDUPASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















